Imiloxan

Vue d'ensemble

Description

L’Imiloxan est un composé chimique principalement utilisé dans la recherche scientifique. Il est connu pour son rôle d’antagoniste sélectif du récepteur adrénergique alpha 2B. Ce composé a joué un rôle déterminant dans la distinction des actions des différents sous-types adrénergiques alpha 2 .

Applications De Recherche Scientifique

L’Imiloxan a plusieurs applications dans la recherche scientifique :

Études pharmacologiques : Il est utilisé pour étudier le récepteur adrénergique alpha 2B et son rôle dans divers processus physiologiques.

Études du métabolisme : L’this compound est utilisé pour étudier le métabolisme des médicaments et la formation de métabolites réactifs.

Toxicologie : Le composé est utilisé dans des études examinant la liaison covalente au foie et la toxicité idiosyncrasique.

Mécanisme D'action

L’Imiloxan agit comme un antagoniste sélectif du récepteur adrénergique alpha 2B. En se liant à ce récepteur, il inhibe l’activité du récepteur, ce qui peut aider à distinguer les actions des différents sous-types adrénergiques alpha 2. Ce mécanisme est particulièrement utile dans les études pharmacologiques pour comprendre le rôle de ces récepteurs dans diverses conditions physiologiques et pathologiques .

Analyse Biochimique

Biochemical Properties

Imiloxan interacts with various enzymes, proteins, and other biomolecules. Human and rat liver microsomes convert this compound into a variety of metabolites, many of which are unstable and/or reactive . This compound also yields high protein covalent binding in microsomal assays .

Cellular Effects

It is known that this compound influences cell function by acting as a selective antagonist for the α 2B adrenergic receptor .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with the α 2B adrenergic receptor . This interaction leads to the inhibition of the receptor, thereby influencing the downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high protein covalent binding in microsomal assays , indicating potential long-term effects on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is converted into a variety of metabolites by human and rat liver microsomes . These metabolites can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

La synthèse de l’Imiloxan implique plusieurs étapes :

Formation de l’imidazole : La partie imidazole de l’this compound est préparée par réaction d’un imidate avec l’acétal diéthylique de l’aminoacétaldéhyde.

N-alkylation : L’imidazole est ensuite soumis à une N-alkylation à l’aide d’iodure d’éthyle, ce qui donne la formation de l’this compound.

Analyse Des Réactions Chimiques

L’Imiloxan subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de différents produits d’oxydation.

Réduction : Le composé peut également être réduit, bien que les conditions spécifiques et les produits de cette réaction soient moins documentés.

Substitution : L’this compound peut participer à des réactions de substitution, en particulier en ce qui concerne son cycle imidazole.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs tels que l’hydrure de lithium et d’aluminium. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .

Comparaison Avec Des Composés Similaires

L’Imiloxan est unique en raison de sa haute sélectivité pour le récepteur adrénergique alpha 2B. Les composés similaires comprennent :

Idazoxan : Un autre antagoniste du récepteur adrénergique alpha 2, mais avec moins de sélectivité que l’this compound.

L’unicité de l’this compound réside dans sa capacité à cibler sélectivement le récepteur adrénergique alpha 2B, ce qui en fait un outil précieux dans la recherche scientifique .

Propriétés

IUPAC Name |

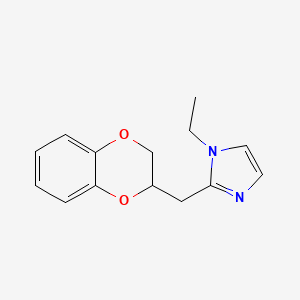

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-2-16-8-7-15-14(16)9-11-10-17-12-5-3-4-6-13(12)18-11/h3-8,11H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXABARREKCJULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CC2COC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045162 | |

| Record name | Imiloxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81167-16-0 | |

| Record name | Imiloxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81167-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imiloxan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081167160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imiloxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMILOXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ56PS1DWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Imiloxan is an antagonist of α2-adrenoceptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: By blocking α2-adrenoceptors, this compound prevents the binding of agonists like norepinephrine. This can lead to various effects depending on the location and subtype of the α2-adrenoceptor involved. For example, blocking presynaptic α2-autoreceptors can enhance the release of norepinephrine. [, , , , , , , ]

A: While early research identified this compound as a selective α2B-adrenoceptor antagonist, later studies revealed that it interacts with other subtypes, particularly α2A-adrenoceptors, with varying affinities depending on the tissue and species. [, , , , , , , , , , , , , , , , , , ]

A: The molecular formula of this compound hydrochloride is C14H17N3O2 • HCl. Its molecular weight is 295.76 g/mol. []

A: While specific spectroscopic data is not provided in the provided research, conformational studies using AM1 and PM3 semiempirical molecular orbital methods have been conducted on this compound and its cation. []

ANone: The provided research focuses on this compound's pharmacological properties as an α2-adrenoceptor antagonist and doesn't offer insights into its material compatibility, stability under various conditions, or catalytic properties.

ANone: The provided research primarily focuses on the pharmacological characterization of this compound and doesn't delve into the SAR of the compound or the impact of specific structural modifications on its activity, potency, or selectivity.

A: The research primarily focuses on the pharmacological characterization of this compound. While one study mentions the instability and reactivity of some this compound metabolites in microsomal assays, it doesn't elaborate on the compound's inherent stability or strategies for its formulation. []

ANone: The provided research focuses on the pharmacological properties and doesn't provide information on SHE regulations related to this compound.

A: Research on healthy male volunteers indicates that after oral administration, this compound is rapidly absorbed and excreted primarily in urine within 24 hours. The main metabolic pathways involve oxidation of the benzodioxane and imidazoyl moieties, followed by conjugation with glucuronic acid and sulfate. []

A: Although not directly addressed in the provided research, one study using microsomal assays showed high protein covalent binding of this compound, suggesting potential for significant protein binding in vivo. []

ANone: The provided research primarily focuses on characterizing this compound's interactions with α2-adrenoceptors and doesn't address potential resistance mechanisms or cross-resistance with other compounds.

A: While one study mentions that this compound dosing led to hypersensitivity reactions in Phase 1 clinical trials, leading to discontinuation of its development, no further details are provided about the nature or severity of these reactions. []

ANone: The provided research primarily focuses on this compound's interaction with α2-adrenoceptors and doesn't provide information on these aspects.

ANone: The provided research primarily focuses on this compound's interaction with α2-adrenoceptors and doesn't provide information on these aspects.

ANone: The provided research primarily focuses on this compound's pharmacological characterization and doesn't offer comparisons to alternative compounds or potential substitutes.

ANone: The provided research primarily focuses on this compound's pharmacological characterization and doesn't provide information on these aspects.

A: this compound was developed as an α2-adrenoceptor antagonist for depression in the 1980s. []

A: Hypersensitivity reactions observed in Phase 1 clinical trials led to the discontinuation of this compound's development. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.